1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)pyrrolidin-2-one
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Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a dihydroisoquinoline and a pyrrolidinone ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further modified through various chemical reactions to introduce the chloro group and the ethyl side chain.
The dihydroisoquinoline moiety can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst . The final step involves the coupling of the indole and dihydroisoquinoline moieties with the pyrrolidinone ring, which can be achieved through amide bond formation using reagents such as EDCI or HATU .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the pyrrolidinone ring.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of key enzymes involved in disease pathways or by binding to specific receptors to modulate cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1-(5-chloro-1H-indol-3-yl)ethanone: A simpler indole derivative with similar biological activities.
4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)pyrrolidin-2-one: Lacks the indole moiety but shares the dihydroisoquinoline and pyrrolidinone structures.
Uniqueness
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)pyrrolidin-2-one is unique due to its combination of an indole moiety with a dihydroisoquinoline and pyrrolidinone ring. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C24H24ClN3O2 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H24ClN3O2/c25-20-5-6-22-21(12-20)17(13-26-22)8-9-27-15-19(11-23(27)29)24(30)28-10-7-16-3-1-2-4-18(16)14-28/h1-6,12-13,19,26H,7-11,14-15H2 |
InChI Key |
KEQRKOHRNAWGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
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